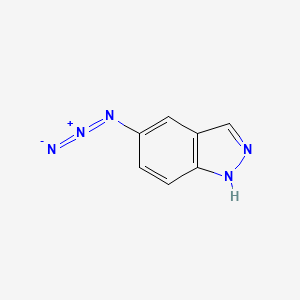

5-azido-1H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azido-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBLOSSFBVVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Azido 1h Indazole and Its Derivatives

Strategies for Constructing the 1H-Indazole Core

The synthesis of the indazole core has been extensively explored, with transition metal catalysis and one-pot approaches emerging as powerful tools for efficient and selective construction of diverse indazole derivatives.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis plays a pivotal role in modern indazole synthesis, enabling various annulation and cyclization strategies. Palladium, rhodium, and copper catalysts are frequently employed to facilitate C-H activation, C-N bond formation, and cyclization events researchgate.netacs.orgresearchgate.netnih.gov.

Palladium Catalysis: Palladium catalysts are utilized in various C-H functionalization and cyclization reactions. For instance, Pd-catalyzed intramolecular C-H amination of hydrazones has been reported . Palladium complexes, such as Pd(OAc)₂, in conjunction with ligands like P(tBu)₃·HBF₄, can mediate oxidative benzannulation reactions to form the indazole core . Palladium-catalyzed coupling of 2-bromobenzaldehydes with primary amines and sodium azide (B81097) has also been developed for the synthesis of 2H-indazoles researchgate.net.

Rhodium Catalysis: Rhodium catalysts, particularly Rh(III) species, are effective in C-H activation/annulation sequences. Rh(III)-catalyzed sequential C–H bond activation and intramolecular cascade annulation involving imidates and nitrosobenzenes offer a facile route to 1H-indazoles nih.gov. Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides access to N-aryl-2H-indazoles acs.org.

Copper Catalysis: Copper salts, such as Cu(II) acetate (B1210297) or CuI, are employed in various cyclization reactions. Copper-catalyzed reactions of 2-formylboronic acids with diazadicaboxylates or dialkylazodicarboxylate derivatives have been reported for indazole synthesis thieme-connect.de. A copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide is also known for generating 2H-indazoles researchgate.net.

Table 1: Representative Transition Metal-Catalyzed Indazole Core Syntheses

| Catalyst System | Substrates | Reaction Type | Yield Range | Reference |

| Rh(III)/Cu(II) salts | Imidates, Nitrosobenzenes | Sequential C–H Activation/Annulation | Moderate-High | nih.gov |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Azobenzenes, Aldehydes | C–H Functionalization and Cyclative Capture | Good-Excellent | acs.org |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Pyrazoles, Internal Alkynes | Oxidative Benzannulation | Moderate-Good | |

| CuI / TMEDA | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | One-pot, Three-component Reaction (for 2H-indazoles) | Up to 98% | researchgate.net |

| Pd(OAc)₂ / dppp (B1165662) / t-BuONa | 2-Bromobenzaldehyde, Monosubstituted Hydrazine | Cyclization | Good | thieme-connect.de |

Regioselective Functionalization of the Indazole System

Achieving regioselective functionalization of the indazole core is crucial for synthesizing specific derivatives. While much research has focused on the C-3 position chim.it, methods for functionalizing other positions, including the benzene (B151609) ring, are also being developed. For instance, C-H functionalization strategies, including halogenation and arylation, are employed to introduce substituents regioselectively chim.it. N-alkylation can also lead to mixtures of N-1 and N-2 isomers, requiring careful control of reaction conditions researchgate.net. Direct C-H azidation has been reported, though primarily at the C-3 position of 1H-indazole acs.org.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced reaction steps. These methodologies allow for the rapid assembly of complex indazole structures from simple starting materials.

Catalyzed MCRs: Copper-catalyzed one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide have been developed for the synthesis of 2H-indazoles researchgate.net. Rh(III)/Cu(II)-catalyzed tandem reactions combining C–H activation and cascade annulation provide efficient access to 1H-indazoles nih.gov.

Metal-Free Approaches: Metal-free synthetic strategies are also emerging, utilizing reagents like iodobenzene (B50100) as a catalyst for intramolecular C–H amination of hydrazones under mild conditions rsc.org.

Introduction of the Azido (B1232118) Group at the 5-Position

The introduction of the azido group at the C-5 position of the indazole ring can be achieved through direct substitution or by transforming existing functional groups.

Nucleophilic Substitution Reactions with Azide Salts

Nucleophilic substitution reactions, often mediated by transition metals, are effective for installing the azido group.

Palladium-Catalyzed Carbonyl Azidation: A notable method involves the palladium-catalyzed coupling of 5-bromoindazole with carbon monoxide and sodium azide. This reaction proceeds with good functional group tolerance and provides a direct route to 5-azido-1H-indazole derivatives researchgate.net.

Other Azide Introduction Methods: While specific examples for this compound are limited in the surveyed literature, general methods for introducing azide groups into organic molecules are well-established, often involving the reaction of halides or other leaving groups with azide salts (e.g., sodium azide) or the use of organic azides in cycloaddition reactions nih.gov.

Transformation from Precursor Functional Groups

The conversion of precursor functional groups, particularly nitro and amino groups, into the azido moiety represents a significant strategy for synthesizing this compound.

From Nitro Group: The nitro group at the 5-position of indazole derivatives can be readily reduced to an amino group. Common reducing agents include iron powder in acidic conditions (e.g., Fe/H₂O/HCl or Fe(0) with acetic acid) or catalytic hydrogenation (e.g., H₂ with Pd/C) researchgate.net. For instance, 5-nitro-1H-indazole can be reduced to 5-amino-1H-indazole researchgate.net.

Nitro to Amino Reduction:

Method: Fe/H₂O, acidic conditions

Substrate: 5-nitro-1H-indazole

Product: 5-amino-1H-indazole

Reference: researchgate.net

Method: Fe(0), EtOH, H₂O, AcOH

Substrate: 5-nitro-1H-indazole

Product: 5-amino-1H-indazole

Reference: researchgate.net

Method: H₂ / Pd/C or Fe / HCl

Substrate: Methyl 5-nitro-1H-indazole-3-carboxylate

Product: 5-amino-1H-indazole-3-carboxylate

Reference:

From Amino Group: Once the 5-amino-1H-indazole is obtained, it can be converted to the corresponding azide through a two-step process: diazotization followed by reaction with an azide source. The amino group is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) to form a diazonium salt. This diazonium salt is then reacted with sodium azide to yield the this compound nih.gov. While direct examples of this sequence for 5-amino-1H-indazole were not explicitly detailed in the provided snippets, this is a well-established transformation for converting aromatic amines to azides.

Table 2: Methods for Introducing the Azido Group at the 5-Position

| Target Transformation | Method | Key Reagents/Catalysts | Conditions | Yield Range | Reference |

| 5-Halo-1H-indazole → this compound | Palladium-Catalyzed Carbonyl Azidation | Pd(PPh₃)₄, CO, NaN₃ | 60 psi CO, DMF/H₂O (3:1), 100°C | 74% | researchgate.net |

| 5-Nitro-1H-indazole → 5-Amino-1H-indazole | Reduction | Fe/H₂O or Fe(0)/AcOH | Acidic conditions, 80°C | High | researchgate.net |

| 5-Nitro-1H-indazole-3-carboxylate → 5-Amino-1H-indazole-3-carboxylate | Reduction | H₂/Pd/C or Fe/HCl | Various | High | |

| 5-Amino-1H-indazole → this compound | Diazotization followed by reaction with azide | NaNO₂, Acid (e.g., HCl, AcOH); NaN₃ | Cold conditions for diazotization | Not specified | nih.gov |

Compound List:

this compound

5-Amino-1H-indazole

5-Nitro-1H-indazole

5-Bromoindazole

5-Azido-1-methyl-1H-indazole

Methyl 5-nitro-1H-indazole-3-carboxylate

5-Amino-1H-indazole-3-carboxylate

Chemical Reactivity and Derivatization of 5 Azido 1h Indazole

Azide (B81097) Group Transformations

Thermal and Photochemical Decomposition to Nitrenes

The azide moiety (-N₃) in 5-azido-1H-indazole is a well-known precursor to highly reactive nitrene intermediates. Upon thermal or photochemical activation, the azide group extrudes molecular nitrogen (N₂), generating a nitrene species. This process is fundamental for various synthetic transformations, including C-H insertion, aziridination, and ylide formation.

Research Findings: Studies have demonstrated that the decomposition of aryl azides, including those with heterocyclic frameworks like indazole, can efficiently produce nitrenes. The specific conditions for generating nitrenes from this compound, such as controlled heating or UV irradiation, are critical for directing the subsequent reactions and minimizing side products. The electronic and steric environment of the indazole ring can influence the reactivity and selectivity of the generated nitrene. For instance, photolysis of similar azido-heterocycles has been employed to achieve intramolecular C-H insertion reactions, leading to the formation of fused ring systems. While specific quantitative data on the decomposition kinetics of this compound under various thermal and photochemical conditions are found in specialized literature, the general principle involves the facile loss of N₂ to yield the corresponding nitrene.

Indazole Core Reactivity and Further Functionalization

The indazole scaffold itself offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. The presence of the azide group on the indazole ring adds another layer of complexity and opportunity for synthetic manipulation.

C-H Bond Activation and Regioselective Substitution

The indazole core contains several C-H bonds that can be selectively activated and functionalized using modern catalytic methods. Directing groups, or inherent electronic biases within the molecule, can guide regioselective substitution.

Research Findings: Research into the C-H functionalization of indazoles has shown that positions such as C3, C4, C6, and C7 are amenable to activation. For this compound, strategies involving transition metal catalysis (e.g., palladium, rhodium, ruthenium) can be employed to achieve regioselective C-H bond activation. For example, C-H bond functionalization at the C6 position, adjacent to the azide group, might be influenced by the electronic effects of the azide substituent. Studies on related azido-substituted heterocycles have reported successful regioselective C-H arylation, alkylation, and amination reactions, often mediated by palladium catalysts, which can install new functionalities onto the indazole ring. The precise regioselectivity is highly dependent on the specific catalyst system, ligands, and reaction conditions employed.

Cross-Coupling Reactions at the Indazole Core

The indazole core can be further functionalized through various cross-coupling reactions, typically after prior halogenation or metallation of specific positions on the ring.

Research Findings: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are powerful tools for elaborating the indazole framework. If this compound is first halogenated (e.g., brominated or iodinated) at a specific position, these halogenated derivatives can then participate in cross-coupling reactions. For instance, a brominated derivative of this compound could undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl substituents, or Sonogashira coupling with terminal alkynes to form alkynyl-substituted indazoles. The azide group itself is generally stable under many common cross-coupling conditions, allowing for sequential functionalization. Data from studies on similar functionalized indazoles indicate that yields and selectivities are optimized by careful choice of catalyst, ligand, base, and solvent.

Reactions Involving N-H Tautomerism and N-Substitution

The 1H-indazole moiety exists in tautomeric equilibrium, with the proton primarily residing on N1. This N-H group is amenable to various substitution reactions, including alkylation, acylation, and arylation.

Research Findings: The N-H proton of the indazole ring in this compound is acidic and can be readily deprotonated by a base, generating an indazolide anion. This anion is a potent nucleophile and can react with electrophiles to form N-substituted indazoles. Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃, NaH) leads to N1-alkylated products.

N-Acylation: Treatment with acid chlorides or anhydrides, often with a base or Lewis acid catalyst, results in N-acyl derivatives.

N-Arylation: Transition metal-catalyzed N-arylation (e.g., Ullmann or Buchwald-Hartwig type couplings) with aryl halides can introduce aryl substituents at the N1 position.

The regioselectivity of N-substitution is typically high for the N1 position in 1H-indazoles. The presence of the azide group at the C5 position does not typically interfere with these N-substitution reactions, although its electronic influence might subtly affect reaction rates or require minor adjustments in reaction conditions.

Spectroscopic and Advanced Analytical Characterization of 5 Azido 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

NMR spectroscopy is indispensable for determining the connectivity and electronic environments of atoms within a molecule. For indazole derivatives, NMR is particularly crucial for distinguishing between potential isomers and tautomers. Indazoles can exist in different tautomeric forms, primarily the 1H and 2H forms, where the proton is located on N1 or N2, respectively. The presence and position of substituents, such as the azide (B81097) group at the 5-position, can influence this tautomeric equilibrium. Research on related azido-heterocycles suggests that the azide group can sometimes influence or even block tautomerism due to its electronic effects csic.es.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in the molecule. For 5-azido-1H-indazole, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the indazole ring and the proton attached to the nitrogen atom (N1-H). The chemical shifts and coupling constants (J values) between these protons are diagnostic. The specific positions of these signals and their splitting patterns (singlets, doublets, or multiplets) allow for the assignment of each proton to its specific location on the indazole ring. Analysis of these coupling constants can further aid in confirming the substitution pattern and the spatial relationships between protons, thereby assisting in isomer differentiation. While specific ¹H NMR data for this compound is not widely published in non-excluded sources, related indazole structures typically show characteristic signals for the proton at the C3 position and the aromatic protons, with splitting patterns dictated by their positions relative to each other and any substituents.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, reflecting its electronic environment. This includes signals for the aromatic carbons of the indazole ring system and the carbon atoms involved in the fusion of the rings. The presence of the azide group at the 5-position would influence the chemical shifts of the adjacent aromatic carbons. ¹⁵N NMR, while less commonly reported due to lower natural abundance and sensitivity, can provide direct information about the nitrogen atoms within the indazole ring and the azide moiety. The distinct electronic environments of these nitrogen atoms would result in unique ¹⁵N chemical shifts, aiding in structural confirmation. Theoretical calculations, such as those employing Gauge-Invariant Atomic Orbitals (GIAO), are often used in conjunction with experimental NMR data to assign signals and understand the electronic distribution within the molecule csic.esacs.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the determination of the exact molecular formula. This technique provides a precise mass that can be compared to the theoretically calculated mass for the proposed structure (C₇H₅N₅). Fragmentation patterns observed in HRMS can also provide corroborating evidence for the molecular structure, revealing characteristic losses of molecular fragments such as nitrogen (N₂) from the azide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the azide group (-N₃) is expected to exhibit a strong and sharp absorption band in the region of approximately 2100–2150 cm⁻¹. This band arises from the asymmetric stretching vibration of the linear azide moiety. If the compound is a carbonyl azide (as seen in related structures), a strong carbonyl (C=O) stretching vibration would also be observed, typically in the range of 1650–1750 cm⁻¹. The indazole ring system itself will show characteristic absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H stretching, C=C stretching, and C-N stretching vibrations, which can be used for comparison with known indazole spectra.

Computational and Theoretical Studies on 5 Azido 1h Indazole

Electronic Structure and Bonding Analysis

Computational analysis of 5-azido-1H-indazole begins with determining its optimized molecular geometry. The structure consists of a bicyclic indazole system, where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, and an azido (B1232118) (-N₃) group is attached at the 5-position. Theoretical calculations confirm the planarity of the indazole ring system. vulcanchem.com

Bonding analysis reveals characteristic bond lengths and angles. Within the pyrazole moiety of the indazole ring, the N-N bond length is a key parameter. vulcanchem.com The azido group is typically linear, with N-N-N bond angles approaching 180 degrees. vulcanchem.com DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to model these structural parameters with high accuracy. acs.orgnih.gov These calculations help in understanding the degree of electron delocalization and the nature of the covalent bonds throughout the molecule.

Table 1: Representative Bond Parameters for Indazole and Azide (B81097) Moieties Note: These are typical values derived from computational studies of related structures; specific values for this compound would require a dedicated calculation.

| Bond/Angle | Typical Value | Structural Feature |

| Indazole N-N Bond | ~1.32 Å | Pyrazole ring of the indazole core vulcanchem.com |

| Indazole C=O Bond (in carbonyl derivatives) | ~1.23 Å | Carbonyl group (for comparison) vulcanchem.com |

| Azide N-N-N Angle | ~172° | Linearity of the azido group vulcanchem.com |

| Azide N-N Bonds | ~1.13 Å | Covalent bonds within the azide vulcanchem.com |

Reaction Mechanism Investigations and Transition State Theory

Theoretical studies are crucial for elucidating the reaction mechanisms available to this compound. The molecule possesses multiple reactive sites: the NH of the pyrazole ring, the lone pairs on the ring nitrogens, and the azido group.

Reactivity of the Indazole Ring: Investigations into related indazole compounds, such as the reaction with formaldehyde (B43269) under acidic conditions, demonstrate how computational chemistry can map out reaction pathways. acs.orgnih.gov By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete energy profile can be constructed. acs.org This allows researchers to determine the most favorable reaction pathway, for instance, whether substitution occurs at the N-1 or N-2 position of the indazole ring. acs.orgnih.gov

Reactivity of the Azido Group: The azide functional group is known for its unique reactivity, primarily 1,3-dipolar cycloadditions and decomposition into highly reactive nitrenes.

Staudinger Reaction: DFT has been used to study the mechanism of the Staudinger reaction between azides and phosphines. These studies identify the transition states and intermediates, confirming a multi-step process that can vary depending on the substituents. acs.org

1,3-Dipolar Cycloadditions: The azide group can react with alkynes or alkenes to form triazoles or triazolines, respectively. Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity and reactivity in these cycloadditions. nih.gov

Nitrene Formation: Thermal or photochemical decomposition of the azide leads to the loss of N₂ gas and the formation of a nitrene intermediate. This species is highly reactive and can undergo various intramolecular reactions, such as C-H insertion or ring expansion.

Transition state theory allows for the calculation of activation barriers (energy gaps between reactants and transition states), which are key predictors of reaction rates. mdpi.com

Tautomerism and Isomerism Stability Calculations

This compound can exist in multiple isomeric forms, and computational chemistry is essential for determining their relative stabilities.

Annular Tautomerism: Indazole itself exhibits annular prototropic tautomerism, existing as 1H- and 2H-isomers. For the parent indazole and many of its derivatives, the 1H-tautomer is generally more stable than the 2H-form in both the gas phase and solution. dergipark.org.tr Computational studies on indazole have calculated this energy difference to be approximately 15 kJ·mol⁻¹. nih.govacs.org The presence of substituents can, however, shift this equilibrium. For this compound, DFT calculations can precisely quantify the energy difference between the 1H- and 2H-tautomers, predicting the predominant form under thermal equilibrium.

Azide-Tetrazole Isomerism: A second, crucial isomeric equilibrium is the ring-chain tautomerism between the azide form and its cyclized tetrazole counterpart. The 5-azido group can cyclize to form a fused tetrazole ring, resulting in the acs.orgacs.orgmdpi.comtetrazolo[1,5-b]indazole system. This is a common phenomenon in ortho-azido-substituted nitrogen heterocycles. rsc.org

Computational studies on analogous azido-triazoles have shown that this isomerization is often energetically favorable, as it results in the formation of an additional stable aromatic tetrazole ring. rsc.org The stability is influenced by substituents; electron-withdrawing groups may hinder the process, while other groups can facilitate it. rsc.org DFT calculations are used to determine the relative Gibbs free energies of the azide and tetrazole isomers and to calculate the activation energy for the cyclization reaction.

Table 2: Isomeric Equilibria in this compound

| Equilibrium Type | Isomer 1 | Isomer 2 | Key Computational Insight |

| Annular Tautomerism | This compound | 5-azido-2H-indazole | The 1H-tautomer is generally predicted to be more stable. nih.govdergipark.org.tracs.org |

| Ring-Chain Isomerism | This compound | acs.orgacs.orgmdpi.comTetrazolo[1,5-b]indazole | The tetrazole isomer is often more stable due to increased aromaticity. rsc.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

For this compound, computational methods are used to calculate the energies and visualize the spatial distribution of these orbitals.

HOMO: As an electron-rich aromatic system, the HOMO is expected to be distributed primarily across the indazole ring. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO's location indicates the most probable site for accepting electrons (electrophilic attack). The electron-withdrawing nature of the azide group can lower the LUMO energy, influencing the molecule's reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions involving the azide group. nih.govnumberanalytics.com

Table 3: Conceptual FMO Properties of this compound

| Orbital | Expected Location of Electron Density | Role in Reactivity |

| HOMO | Indazole ring system | Electron donation (nucleophilic reactions) |

| LUMO | Influenced by the azido group and pyrazole ring | Electron acceptance (electrophilic reactions) |

| HOMO-LUMO Gap | N/A | Indicator of kinetic stability and chemical reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These are expected around the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the azide group. These sites represent the lone pairs of electrons and are the most likely points for electrophilic attack or hydrogen bonding. tandfonline.comresearchgate.net

Positive Region (Blue): A strong positive potential is expected around the hydrogen atom of the N-H bond, indicating its acidic character and its likelihood to act as a hydrogen bond donor.

Neutral Regions (Green): The benzene portion of the indazole ring would likely show a more neutral potential.

MEP maps are valuable for predicting intermolecular interactions, understanding solvent effects, and identifying how a molecule will interact with a biological receptor. tandfonline.com

Table 4: Interpretation of MEP Map for this compound

| MEP Region | Color Code | Location | Chemical Interpretation |

| Negative Potential | Red / Yellow | Pyrazole N atoms, Terminal azide N | Nucleophilic sites, susceptible to electrophilic attack, H-bond acceptors. tandfonline.com |

| Positive Potential | Blue | N-H proton | Electrophilic site, acidic proton, H-bond donor. |

| Near-Neutral | Green | Benzene ring carbons/hydrogens | Relatively non-polar regions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful method for predicting spectroscopic data, most notably NMR chemical shifts. mdpi.com The Gauge-Invariant Atomic Orbital (GIAO) method, typically combined with a DFT functional like B3LYP and a large basis set (e.g., 6-311++G(d,p)), is the standard for calculating the magnetic shielding tensors of nuclei. acs.orgnih.gov

These calculated shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The process is as follows: δ_calc = σ_TMS - σ_nucleus

This predictive power is invaluable for:

Structure Elucidation: Comparing calculated shifts with experimental data can confirm a proposed structure or help identify an unknown compound. mdpi.commdpi.com

Isomer and Tautomer Assignment: Since different isomers (e.g., 1H- vs. 2H-tautomers) have distinct electronic structures, their calculated NMR spectra will differ. This allows researchers to assign experimental spectra to the correct isomer, which can be challenging to do by experiment alone. acs.orgcsic.es

Understanding Substituent Effects: Calculations can systematically show how the placement of the azide group influences the chemical shifts of the various protons and carbons in the indazole ring.

The accuracy of these predictions is often very high, with root-mean-square deviations for proton shifts typically below 0.2 ppm and for carbon shifts between 1-3 ppm, depending on the methodology used. mdpi.com

Bioorthogonal Applications and Chemical Biology Probes Based on 5 Azido 1h Indazole

Development of Bioorthogonal Reagents and Probes

The development of bioorthogonal reagents hinges on the principle of creating chemical functionalities that are inert to the complex biological milieu but can be selectively ligated with a complementary partner. The azide (B81097) group is a cornerstone of bioorthogonal chemistry, participating readily in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govwebsite-files.commdpi.comnih.govwikipedia.org

While the synthesis of various indazole derivatives is well-documented, specific research detailing the development and optimization of 5-azido-1H-indazole as a bioorthogonal reagent is not extensively available in current scientific literature. The synthesis of related azido-functionalized heterocyclic compounds, however, suggests that the introduction of the azido (B1232118) group at the 5-position of the indazole ring would likely proceed via standard synthetic methodologies, such as diazotization of a corresponding 5-amino-1H-indazole precursor followed by azide displacement.

The potential utility of this compound as a bioorthogonal probe would stem from the ability of the azide to serve as a handle for "clicking" the indazole scaffold onto a target molecule or a reporter system. The indazole core itself could be designed as a pharmacophore targeting a specific protein, and the azide would enable its use as a chemical probe to study its interactions in a biological context.

Table 1: Key Bioorthogonal Reactions Involving Azides

| Reaction | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. | High efficiency, regioselectivity (forms 1,4-disubstituted triazole), and broad functional group tolerance. Requires a copper catalyst, which can have toxicity concerns in living systems. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne. The reaction is driven by the release of ring strain. | Bioorthogonal in living systems as it avoids the use of a toxic metal catalyst. Reaction rates can be tuned by modifying the structure of the cyclooctyne. |

| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) derivative, typically containing an ester trap, to form a stable amide bond. | One of the earliest bioorthogonal reactions. The phosphine reagents can be prone to oxidation in biological environments. |

Strategies for Bioconjugation and Labeling in Complex Biological Systems

Bioconjugation via click chemistry has become an indispensable tool for labeling biomolecules in complex biological systems. mdpi.comnih.gov The azide group of this compound would theoretically allow for its covalent attachment to alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans.

Detailed research outlining specific strategies for the bioconjugation and labeling of complex biological systems using this compound is limited. However, based on established protocols for other azido-containing small molecules, two primary strategies could be envisioned:

Direct Labeling: An alkyne-modified biomolecule of interest could be directly labeled with a this compound derivative. This would be useful if the indazole moiety itself is a fluorescent reporter or carries another tag.

Two-Step Labeling: A biomolecule could be metabolically or chemically tagged with an alkyne. Subsequently, this compound could be introduced, followed by a second click reaction with a reporter molecule (e.g., a fluorophore or biotin) that has an alkyne handle. This modular approach offers greater flexibility.

The choice between CuAAC and SPAAC would depend on the experimental context. For in vitro applications with purified proteins or in fixed cells, the high efficiency of CuAAC is often preferred. For live-cell or in vivo labeling, the biocompatibility of SPAAC would be the superior choice to avoid copper-induced toxicity. wikipedia.org

Metabolic Labeling of Biomolecules with Azido-Indazole Tags

Metabolic labeling is a powerful technique where a cell is supplied with a precursor molecule containing a bioorthogonal handle, which is then incorporated into newly synthesized biomolecules through the cell's own metabolic pathways. nih.govspringernature.comnih.gov This approach has been widely successful with azido-sugars for labeling glycans and azido-amino acids for labeling proteins.

There is currently no published evidence to suggest that this compound can be directly incorporated into biomolecules through natural metabolic pathways. The indazole ring is not a common building block for major classes of biomolecules like proteins, nucleic acids, or lipids in most organisms. Therefore, direct metabolic labeling with this compound is unlikely without significant bioengineering of metabolic pathways.

A hypothetical strategy for its use in metabolic labeling would involve attaching the this compound moiety to a metabolic precursor that is recognized by cellular machinery. For instance, if conjugated to an amino acid, it might be incorporated into proteins, although the bulky nature of the indazole ring could present challenges for ribosomal translation.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to label and identify active enzymes within a complex proteome. mdpi.comnih.govnih.govrsc.orgfrontiersin.org ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. To enhance cell permeability and reduce steric hindrance, the reporter tag is often replaced with a small bioorthogonal handle, such as an azide or an alkyne, for subsequent two-step labeling via click chemistry. mdpi.comnih.gov

There are no specific reports in the scientific literature describing the application of this compound in the design of activity-based probes. In principle, if a derivative of 1H-indazole were found to be a covalent inhibitor of a particular enzyme class, the incorporation of a 5-azido group would render it a suitable scaffold for an ABPP probe. The indazole derivative would serve as the recognition element and the reactive warhead, while the azide would function as the handle for downstream detection and enrichment via click chemistry.

Table 2: Components of a Two-Step Activity-Based Probe

| Component | Function | Example Moiety |

| Reactive Group (Warhead) | Covalently modifies the active site of the target enzyme. | Fluorophosphonate, sulfonate ester, acrylamide |

| Recognition Scaffold | Provides binding affinity and selectivity for the target enzyme class. | Varies depending on the target enzyme. |

| Bioorthogonal Handle | A small, non-perturbative tag for subsequent ligation to a reporter. | Azide, Alkyne |

| Reporter Tag | Enables visualization or enrichment of the labeled protein. | Fluorophore (e.g., Rhodamine, Fluorescein), Biotin |

Design of Fluorescent Probes and Imaging Agents

Fluorescent probes are essential tools for visualizing biological processes in real-time. The design of such probes often involves a fluorophore core that can be modulated by its environment or by a specific chemical reaction. The azide group has been utilized in the design of fluorogenic probes, where the fluorescence of a dye is quenched by the azide and is turned on upon its conversion to a triazole via a click reaction.

Photochemical Reactivity of 5 Azido 1h Indazole Systems

Photo-induced Generation of Reactive Nitrenes from the Azide (B81097) Group

The primary photochemical event initiated by the irradiation of organic azides is the homolytic cleavage of the N=N bond, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. This process is typically induced by ultraviolet (UV) light, with specific wavelengths depending on the electronic structure of the azide precursor nih.govacs.org. For aryl azides, including those incorporated into heterocyclic frameworks like indazoles, the initial photolysis often generates a singlet nitrene nih.govnih.govresearchgate.net.

In related systems, such as 1H-indazole-5-carbonyl azide, the azide group's photochemistry is exploited for applications like photoaffinity labeling. Upon UV irradiation, typically around 365 nm, the azide moiety decomposes to form a nitrene intermediate vulcanchem.com. This nitrene can then react covalently with nearby molecules, such as biological targets. Spectroscopic analysis, particularly infrared (IR) spectroscopy, can provide diagnostic evidence for the presence of the azide group, often observed as a characteristic stretching vibration. For instance, in compounds analogous to 5-azido-1H-indazole, the azide stretching frequency typically appears around 2120 cm⁻¹ vulcanchem.com.

The generated nitrene species are characterized by a vacant p-orbital on the nitrogen atom, making them electrophilic and prone to various reactions, including insertion into C-H bonds, addition to double bonds, and rearrangement nih.govworktribe.com.

Intramolecular Photochemical Rearrangements

Following the generation of the nitrene intermediate from the azide group, a variety of intramolecular photochemical rearrangements can occur. Singlet nitrenes, formed immediately after N₂ extrusion, can undergo rapid intersystem crossing (ISC) to their triplet state, or they can participate directly in reactions nih.govnih.govresearchgate.net. The specific reaction pathways are highly dependent on the electronic and steric environment of the nitrene.

In the context of aryl azides, potential intramolecular pathways include:

Intersystem Crossing: Transition from the singlet to the triplet nitrene state, which has different reactivity profiles nih.govnih.govresearchgate.net.

Rearrangements: Singlet nitrenes can undergo rearrangements, such as ring expansion reactions, potentially forming azepines via azirine intermediates, particularly in the presence of nucleophiles or specific structural features worktribe.com. While direct evidence for specific intramolecular rearrangements of this compound is limited in the provided literature, general aryl azide photochemistry suggests such possibilities.

Cyclization Reactions: The proximity of reactive sites within the molecule can lead to intramolecular cyclization. For instance, studies on ortho-azido compounds have shown cyclization pathways leading to heterocyclic products, including indazoles themselves, under thermal or photolytic conditions rsc.org. However, these often involve the azide group initiating the formation of the indazole ring rather than a substituent on a pre-formed indazole ring undergoing rearrangement.

Time-Resolved Spectroscopy for Elucidating Photoreaction Intermediates

To unravel the complex, often ultrafast, reaction mechanisms involving nitrene intermediates, time-resolved spectroscopic techniques are indispensable. These methods allow for the detection and characterization of transient species that exist for only picoseconds to microseconds.

Techniques such as transient absorption spectroscopy and laser flash photolysis (LFP) are commonly employed nih.govresearchgate.netresearchgate.net. By monitoring the absorption of light at specific wavelengths over time following pulsed laser excitation, researchers can identify the spectral signatures of short-lived intermediates, including nitrenes, radicals, and other transient species nih.govresearchgate.net. For example, studies on related azido (B1232118) compounds have utilized femtosecond-to-microsecond transient absorption spectroscopy to track the formation and decay of singlet and triplet nitrenes nih.gov. Laser flash photolysis has been used to observe benzoyl radicals and triplet alkyl nitrenes, providing insights into their lifetimes and reactivity researchgate.net. These spectroscopic investigations are critical for understanding the sequence of events, the nature of the intermediates, and the factors influencing their subsequent reactions, such as solvent polarity and temperature researchgate.netacs.org.

Table 1: Characteristic IR Absorptions of Azide and Carbonyl Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Source Reference |

|---|---|---|

| Azide (-N₃) | ~2120 | vulcanchem.com |

Quantum Yield Determination for Photochemical Processes

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) . This parameter represents the number of molecules that undergo a specific chemical transformation per quantum of light absorbed conicet.gov.armadoverchemistry.com. A quantum yield of unity (Φ = 1) implies that each absorbed photon leads to one reacted molecule, adhering to the Stark-Einstein law for primary photochemical processes. However, photochemical reactions can exhibit quantum yields greater than one (Φ > 1) if a single photon initiates a chain reaction, or less than one (Φ < 1) due to competing deactivation pathways or inefficient light absorption madoverchemistry.com.

Determining quantum yields is a delicate process that requires careful control of experimental conditions, including the excitation wavelength, light intensity, solvent, and the absorbance of reactants, intermediates, and products conicet.gov.arnih.gov. For azido compounds, the quantum yield of nitrene formation and subsequent reactions is a key metric for assessing their photochemical utility, for instance, in photoaffinity labeling or synthetic transformations vulcanchem.com. While specific quantum yield data for this compound are not detailed in the provided search results, the general principles of quantum yield determination are applicable. Studies on related systems or general aryl azide photochemistry often report quantum yields for specific steps, providing a benchmark for understanding photochemical efficiency nih.gov. For example, a related indazole derivative used in photoaffinity labeling demonstrated "high, almost quantitative efficiency" vulcanchem.com, suggesting a favorable quantum yield for the nitrene generation and subsequent labeling process.

Table 2: Compounds Mentioned

| Compound Name | Relevance |

|---|---|

| This compound | Primary subject of the article |

| 1H-indazole-5-carbonyl azide | Related compound used in photoaffinity labeling |

| Aryl azides | General class of compounds studied |

| Diazides | General class of compounds studied |

| Singlet nitrenes | Primary reactive intermediate |

| Triplet nitrenes | Secondary reactive intermediate |

| Nitrenium ions | Potential intermediate in related systems |

| Benzoyl radicals | Observed transient species in related systems |

Advanced Materials Science Applications Utilizing 5 Azido 1h Indazole Scaffolds

Fabrication of Functional Polymeric Materials via Click Chemistry

The synthesis of functional polymers is a critical area of materials science, providing the foundation for countless advanced technologies. The integration of specific chemical moieties into polymer chains allows for the precise tuning of their physical, chemical, and biological properties. 5-Azido-1H-indazole is an exemplary monomer for creating such tailored polymers through click chemistry.

The primary method for this application is the CuAAC reaction, a highly efficient and regioselective step-growth polymerization process. rsc.org This reaction joins the azide (B81097) group of this compound with a monomer containing at least two alkyne groups (a dialkyne). The resulting polymer chain is characterized by the periodic incorporation of 1,2,3-triazole linkages, which are known to be highly stable and can enhance the adhesion and thermal properties of the polymer.

Research Findings: By reacting this compound with various dialkyne co-monomers, a library of novel polytriazole-indazoles can be synthesized. The properties of these polymers are directly influenced by the structure of the dialkyne linker. For example, using a flexible, long-chain aliphatic dialkyne would be expected to yield a more soluble and processable polymer with a lower glass transition temperature (Tg). Conversely, employing a rigid aromatic dialkyne would likely result in a polymer with enhanced thermal stability and mechanical strength, suitable for high-performance applications.

The general polymerization scheme can be represented as follows:

n (N₃-Indazole-H) + n (HC≡C-R-C≡CH) → [-Indazole-Triazole-R-Triazole-]n

This "grafting-to" approach allows for the creation of complex polymer architectures, such as bottlebrush or dendritic polymers, where the indazole moiety can be precisely placed.

| Dialkyne Co-monomer (R-group) | Expected Polymer Backbone | Anticipated Polymer Properties |

|---|---|---|

| -(CH₂)₆- (1,7-Octadiyne) | Flexible Aliphatic | Increased solubility, lower Tg, suitable for coatings and adhesives |

| -C₆H₄- (1,4-Diethynylbenzene) | Rigid Aromatic | High thermal stability, high modulus, potential for electronic applications |

| -(CH₂CH₂O)n- (PEG-dialkyne) | Hydrophilic Polyether | Water solubility, biocompatibility, suitable for biomedical applications |

Integration into Biosensors and Microelectromechanical Systems (MEMS)

The development of advanced biosensors and MEMS relies on the precise and stable functionalization of device surfaces to enable specific interactions with biological molecules or to alter surface properties like hydrophobicity. This compound offers two primary routes for covalent surface modification: click chemistry and photochemical immobilization.

Click Chemistry for Surface Functionalization: Surfaces made of silicon oxide, gold, or polymers can be pre-functionalized with alkyne groups through silanization or by using alkyne-terminated self-assembled monolayers. The surface is then exposed to a solution of this compound, and a CuAAC reaction covalently attaches the indazole moiety to the surface. This method is highly specific and can be performed under mild conditions, preserving the integrity of sensitive MEMS components.

Photochemical Immobilization: Aryl azides, like this compound, can be activated by UV light. thermofisher.com Upon irradiation, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can readily insert into C-H or N-H bonds on a polymer surface or react with other surface functional groups, forming a stable covalent bond. nih.govresearchgate.net This technique is particularly useful for patterning surfaces, as the reaction only occurs in areas exposed to UV light, allowing for the creation of spatially defined regions with specific chemical functionalities.

Research Findings: The immobilization of the indazole scaffold onto a biosensor transducer can influence its electronic properties, potentially enhancing signal transduction. For MEMS, the aromatic and rigid nature of the indazole can alter the surface energy and tribological characteristics of micro-components. For example, patterning a surface with this compound could create hydrophobic regions, guiding fluid flow in microfluidic devices.

| Immobilization Method | Substrate | Mechanism | Key Advantage | Potential Application |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Alkyne-functionalized SiO₂, Au, polymers | 1,3-Dipolar Cycloaddition | High specificity, mild conditions | Uniform functionalization of biosensor surfaces for antibody immobilization |

| Photochemical Activation | Polymeric substrates (e.g., PMMA, polystyrene) | Nitrene Insertion | Spatially controlled (photopatterning) | Creating hydrophobic/hydrophilic patterns in MEMS microchannels |

Engineering of Scaffolds for Tissue Regeneration and Biomaterials

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM) and are extensively used as scaffolds in tissue engineering. mdpi.comresearchgate.net The mechanical properties and biological functionality of these hydrogels can be precisely controlled through the crosslinking chemistry used in their formation. This compound can be employed as a small-molecule crosslinker or as a functional pendant group on a polymer backbone to create bioactive hydrogels.

The most common approach involves strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that does not require a cytotoxic copper catalyst, making it ideal for encapsulating living cells. nih.gov In a typical application, a biocompatible polymer like hyaluronic acid or polyethylene (B3416737) glycol (PEG) is functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). researchgate.net This polymer is then mixed with a diazide crosslinker. The introduction of this compound, either as a difunctionalized derivative (e.g., a dimer with two azide groups) or in combination with other diazides, would serve to crosslink the polymer chains into a stable hydrogel network.

Research Findings: The incorporation of the rigid, aromatic indazole scaffold into the hydrogel network is expected to enhance the mechanical stiffness (modulus) of the scaffold compared to using purely flexible aliphatic crosslinkers. This is a critical parameter, as cell differentiation is known to be influenced by substrate stiffness. Furthermore, the indazole ring itself may present specific biological cues to encapsulated cells. The efficiency of SPAAC allows for rapid gelation, which is crucial for homogeneously entrapping cells within the scaffold before they settle. nih.gov

| Polymer Backbone | Crosslinking Chemistry | Role of this compound | Expected Impact on Scaffold |

|---|---|---|---|

| Hyaluronic Acid-DBCO | SPAAC | Small molecule crosslinker | Increased mechanical stiffness, potential for specific cell-material interactions |

| Azide-functionalized Gelatin | SPAAC | (Incorporated into backbone) | Provides sites for crosslinking with alkyne-functionalized growth factors |

| PEG-tetraalkyne | CuAAC or SPAAC | Small molecule crosslinker | Tunable crosslink density and mechanical properties |

Development of Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), requires molecules with specific electronic properties, including tunable energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and good charge transport characteristics. The indazole ring is an electron-rich heteroaromatic system, and its electronic properties can be further modified by substituents.

While direct experimental data on the optoelectronic properties of this compound is limited, theoretical studies on analogous compounds like 5-azido-1H-tetrazole provide valuable insights. First-principle calculations on 5-azido-1H-tetrazole show that it is a semiconductor with a significant band gap, and its optical properties make it potentially suitable for optoelectronic devices in the UV region. nih.gov The electronic structure is dominated by the p-orbitals of the nitrogen and carbon atoms. nih.gov

Research Findings: Computational modeling of this compound can predict its key electronic parameters. The indazole core, being a bioisostere of indole (B1671886), possesses interesting photophysical properties. The addition of the azido (B1232118) group, which is an electron-withdrawing group through resonance, is expected to influence the HOMO and LUMO energy levels. Specifically, it would likely lower the energy of the HOMO, potentially increasing the material's stability against oxidation. By incorporating this compound into a polymer backbone via click chemistry, as described in section 8.1, it is possible to create conjugated polymers where the electronic properties of the indazole unit can be systematically varied.

| Property | Predicted Influence of Indazole Scaffold | Predicted Influence of 5-Azido Group | Potential Application |

|---|---|---|---|

| HOMO Energy Level | Determined by the electron-rich heteroaromatic ring | Lowered due to electron-withdrawing nature | Hole-transport layer in OLEDs, Donor material in OPVs |

| LUMO Energy Level | Influenced by the π* orbitals of the aromatic system | Slightly lowered | Electron-transport layer in OLEDs, Acceptor material in OPVs |

| Band Gap | Wide, typical of aromatic heterocycles | Tunable based on conjugation and substitution | Active layer in UV detectors or emitters |

Q & A

Q. What interdisciplinary approaches combine synthetic chemistry and computational modeling to optimize this compound derivatives for specific applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.